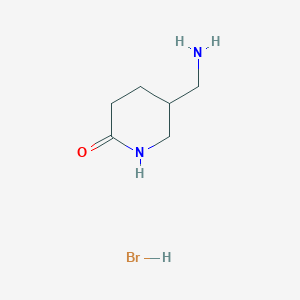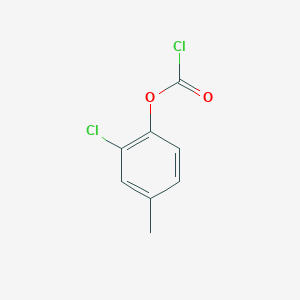![molecular formula C9H19NO2 B13226912 2-{2-[(1-Cyclopropylethyl)amino]ethoxy}ethan-1-ol](/img/structure/B13226912.png)
2-{2-[(1-Cyclopropylethyl)amino]ethoxy}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[(1-Cyclopropylethyl)amino]ethoxy}ethan-1-ol is an organic compound with the molecular formula C9H19NO2 and a molecular weight of 173.25 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to an ethylamine moiety, which is further connected to an ethoxyethanol chain. It is a clear liquid that is soluble in various organic solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(1-Cyclopropylethyl)amino]ethoxy}ethan-1-ol typically involves the reaction of 1-cyclopropylethylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound .
Industrial Production Methods
On an industrial scale, the production of this compound involves the continuous flow process where the reactants are fed into a reactor under optimized conditions. The use of high-pressure reactors and efficient catalysts ensures high yield and purity of the product. The final product is then subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[(1-Cyclopropylethyl)amino]ethoxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halides (e.g., HCl, HBr), thiols (e.g., R-SH), and other nucleophiles are used in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Halogenated compounds, thioethers
Wissenschaftliche Forschungsanwendungen
2-{2-[(1-Cyclopropylethyl)amino]ethoxy}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme interactions and protein-ligand binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{2-[(1-Cyclopropylethyl)amino]ethoxy}ethan-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The cyclopropyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The ethoxyethanol chain facilitates the compound’s solubility and transport within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{2-[(Dimethylamino)ethoxy]ethanol: This compound has a similar structure but with a dimethylamino group instead of a cyclopropylethyl group.
2-{2-[(Ethylamino)ethoxy]ethanol: This compound features an ethylamino group in place of the cyclopropylethyl group.
2-{2-[(Diethylamino)ethoxy]ethanol: This compound contains a diethylamino group instead of the cyclopropylethyl group.
Uniqueness
The presence of the cyclopropyl group in 2-{2-[(1-Cyclopropylethyl)amino]ethoxy}ethan-1-ol imparts unique steric and electronic properties, making it distinct from other similar compounds. This uniqueness enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound in various research applications .
Eigenschaften
Molekularformel |
C9H19NO2 |
|---|---|
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
2-[2-(1-cyclopropylethylamino)ethoxy]ethanol |
InChI |
InChI=1S/C9H19NO2/c1-8(9-2-3-9)10-4-6-12-7-5-11/h8-11H,2-7H2,1H3 |
InChI-Schlüssel |
VUFSAPVHKKNGEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CC1)NCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


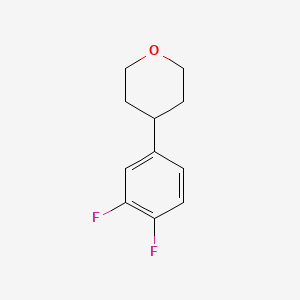
![5-{[(Tert-butoxy)carbonyl]amino}-3-[(3-methylbutoxy)methyl]pentanoic acid](/img/structure/B13226856.png)


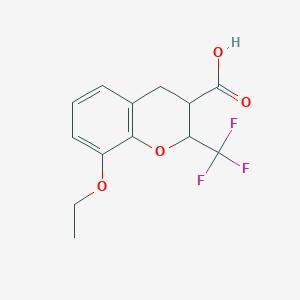
![1-[2-(methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13226882.png)
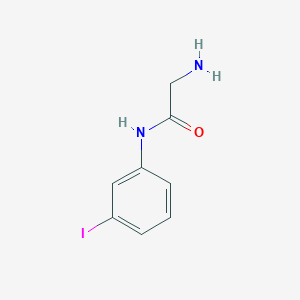
![2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13226891.png)
![8,8-Dimethyl-2-phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13226897.png)
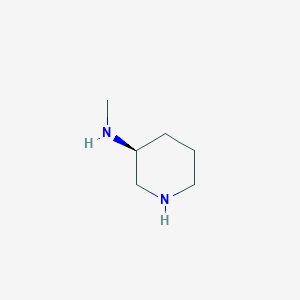

![2-[(2-Methoxyethyl)amino]-5-(3-methoxyphenyl)benzonitrile](/img/structure/B13226917.png)
